[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride
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Overview
Description
“[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride” is a chemical compound with the CAS Number: 742107-57-9 . It has a molecular weight of 288.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11Cl2N.ClH/c14-11-7-6-10 (8-12 (11)15)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis and Chemical Reactions
Ring-Fission/C–C Bond Cleavage Reactions : Research by Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of various compounds including N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine and N,N′-bis[(3,4-dichlorophenyl)ethyl]-N,N′-dimethylmethanediamine. This study highlights the compound's role in complex organic reactions and its potential in synthesizing new chemical entities (Jäger et al., 2002).
Synthesis of 3-Phenyl-1H-Pyrazole Derivatives : A study by Liu et al. (2017) involved the synthesis of 3-phenyl-1H-pyrazole, an intermediate in the creation of biologically active compounds, where derivatives of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride played a crucial role. This underscores its importance in synthesizing compounds with potential anticancer properties (Liu et al., 2017).
Biological Activity and Pharmacological Research
Monoamine Oxidase Inhibition : Williams and Lawson (1998) discovered that certain derivatives, such as 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue, act as irreversible inhibitors of monoamine oxidase B in rat liver mitochondria. This indicates the compound's potential in the development of treatments for neurological conditions (Williams & Lawson, 1998).
Antipathogenic Properties : Limban et al. (2011) synthesized and analyzed various derivatives, including those with a 3,4-dichlorophenyl moiety, for their interaction with bacterial cells. They found significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the compound's potential in developing antimicrobial agents (Limban et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPYPNOJWRQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592109 |
Source
|
Record name | 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride | |
CAS RN |
618910-51-3 |
Source
|
Record name | 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-Dichlorophenyl)benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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